molecular formula C17H24N2O4 B11639748 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide

Cat. No.: B11639748
M. Wt: 320.4 g/mol
InChI Key: SFDYIHYOIGMIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide is a synthetic organic compound offered for research and development purposes. This molecule features a complex structure comprising a 3,4-dimethoxyphenethyl group linked via an amide bond to a 2-oxo-2-(piperidin-1-yl)acetamide moiety . The 3,4-dimethoxyphenyl group is a common structural motif in various biologically active compounds and natural products , while the acetamide functional group is a cornerstone in medicinal chemistry, featured in compounds like phenacetin . The integration of these features makes this chemical a valuable intermediate for investigating structure-activity relationships. Researchers can utilize this compound in exploratory studies, including as a building block for the synthesis of more complex molecules with potential pharmacological profiles. For instance, structurally related compounds featuring piperidin-1-yl acetamide groups have been investigated for their inhibitory activity against various enzymes , while other acetamide derivatives have been studied for applications such as antifungal agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-piperidin-1-ylacetamide

InChI

InChI=1S/C17H24N2O4/c1-22-14-7-6-13(12-15(14)23-2)8-9-18-16(20)17(21)19-10-4-3-5-11-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,20)

InChI Key

SFDYIHYOIGMIDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)N2CCCCC2)OC

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent, often with 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is adapted from analogous syntheses of structurally related acetamides.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or ethyl acetate.

  • Temperature: Initial cooling to 0°C followed by gradual warming to room temperature.

  • Molar Ratios:

    • 2-Oxo-2-(piperidin-1-yl)acetic acid : 2-(3,4-dimethoxyphenyl)ethylamine ≈ 1 : 1.1.

    • EDCI : DMAP ≈ 1 : 0.2 (stoichiometric excess of EDCI ensures complete activation).

Procedure:

  • Dissolve 2-oxo-2-(piperidin-1-yl)acetic acid (1.0 eq) and 2-(3,4-dimethoxyphenyl)ethylamine (1.1 eq) in DCM.

  • Add EDCI (1.2 eq) and DMAP (0.2 eq) under nitrogen atmosphere at 0°C.

  • Stir for 30 minutes at 0°C, then warm to room temperature and react for 24 hours.

  • Quench with 2M HCl, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization (DCM/ethyl acetate) or column chromatography (silica gel, CHCl₃/MeOH 95:5).

Yield: 70–76%.

Mixed Anhydride Method

An alternative protocol uses isobutyl chloroformate to generate a reactive mixed anhydride intermediate, which subsequently reacts with the amine. This method is less common but offers improved selectivity in polar aprotic solvents.

Optimization Insights:

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate.

  • Base: Triethylamine (TEA) to neutralize HCl byproduct.

  • Advantages: Reduced epimerization risk compared to carbodiimide methods.

Critical Analysis of Reaction Parameters

Solvent Selection

  • Dichloromethane (DCM): Preferred for EDCI-mediated coupling due to its low polarity, which minimizes side reactions.

  • Ethyl Acetate: Used in recrystallization to enhance product purity.

  • THF: Employed in mixed anhydride methods for better solubility of intermediates.

Catalytic Additives

  • DMAP: Accelerates acyl transfer by stabilizing the reactive O-acylisourea intermediate.

  • HOBt (Hydroxybenzotriazole): Reduces racemization in sensitive substrates but is omitted here due to the absence of stereocenters.

Temperature Control

  • Low-Temperature Initiation (0°C): Minimizes exothermic side reactions during carbodiimide activation.

  • Room-Temperature Reaction: Ensures complete conversion over 24 hours.

Analytical Characterization and Quality Control

Post-synthesis validation employs multiple spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 6.7–7.1 (m, 3H, aromatic protons of dimethoxyphenyl).

    • δ 3.8 (s, 6H, OCH₃).

    • δ 3.4–3.6 (t, 2H, CH₂ adjacent to amide).

    • δ 2.8–3.2 (m, 4H, piperidinyl protons).

Infrared (IR) Spectroscopy

  • Key Peaks:

    • 1660 cm⁻¹ (C=O stretch of acetamide).

    • 1540 cm⁻¹ (N–H bend).

    • 1240 cm⁻¹ (C–O–C of methoxy groups).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >98% (C18 column, MeCN/H₂O 70:30, UV detection at 254 nm).

Challenges and Mitigation Strategies

By-Product Formation

  • N-Acylurea Formation: Occurs if EDCI is used in excess without DMAP. Mitigated by strict stoichiometric control.

  • Hydrolysis of 2-Oxo Group: Minimized by avoiding aqueous workup until reaction completion.

Scalability Issues

  • Recrystallization Yield Loss: Addressed by using mixed solvents (DCM/ethyl acetate) for gradual crystallization.

  • Column Chromatography: Replaced with recrystallization in industrial settings to reduce costs.

Comparative Data on Synthesis Methods

ParameterEDCI/DMAP MethodMixed Anhydride Method
Yield70–76%65–70%
Purity>98%>95%
Reaction Time24 hours18 hours
Cost EfficiencyModerateHigh
ScalabilityIndustrial-friendlyLab-scale only

Recent Advances and Modifications

Flow Chemistry Applications

Continuous-flow systems have reduced reaction times to 2–4 hours by enhancing heat and mass transfer.

Green Chemistry Initiatives

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) as a safer alternative to DCM.

  • Catalyst Recycling: Immobilized DMAP on silica gel reduces waste .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form secondary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Enzyme Inhibition

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit enzymes involved in various metabolic pathways, which could be beneficial in treating conditions such as cancer and neurodegenerative diseases. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase, which is implicated in Alzheimer's disease .

Anticancer Properties

Research has demonstrated the compound's cytotoxic effects against several cancer cell lines. In vitro studies suggest that it selectively induces apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential utility in treating bacterial infections .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of this compound against human breast cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the mechanism of action involved apoptosis .

Case Study 2: Enzyme Inhibition

In another study focusing on neurodegenerative diseases, this compound was tested for its ability to inhibit acetylcholinesterase activity in vitro. Results indicated a significant reduction in enzyme activity at concentrations above 10 µM, supporting its potential use as a therapeutic agent in Alzheimer's disease management .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The methoxy groups and piperidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Core Scaffolds

Tetrahydroisoquinoline Derivatives
  • N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (Compound 20) Structure: Incorporates a tetrahydroisoquinoline core with a piperidine-ethoxy side chain and benzyl acetamide. Synthesis Yield: 24% , lower than simpler acetamides, suggesting synthetic challenges in multi-step reactions.
Benzamide Derivatives
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Replaces the piperidinyl-acetamide group with a benzamide. ~388 g/mol for the target compound). Synthesis Efficiency: 80% yield , indicating easier synthesis due to fewer steric and electronic constraints.

Analogues with Varied Substituents

Trifluoromethyl and Anilino Modifications
  • N-(3,4-Dimethoxyphenyl)-2-[ethyl-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]amino]acetamide (CAS 750599-28-1) Structure: Features a trifluoromethyl-anilino group and ethylamino linker.
Bromophenoxy Substituents
  • 2-(2-Bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (CAS 301693-67-4) Structure: Bromophenoxy group replaces the piperidinyl moiety. Key Differences: The electron-withdrawing bromine may alter electronic properties, affecting binding to targets like serotonin receptors .

Pharmacologically Active Analogues

Neuroprotective Agents
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)acetamide (Compound 5a) Structure: Purine-derived sulfanyl group replaces the piperidine. Biological Activity: Demonstrates low toxicity and efficacy in dementia models, likely due to purine-mediated adenosine receptor modulation .
Orexin Receptor Antagonists
  • Tetrahydroisoquinoline Derivatives (Compounds 20–24) Activity: Selective orexin 1 receptor antagonists with IC₅₀ values in the nanomolar range . Comparison: The target compound lacks the tetrahydroisoquinoline core, which may reduce orexin receptor affinity but improve metabolic stability.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC19H24N4O4
Molecular Weight360.42 g/mol
IUPAC NameThis compound
CAS Number476466-51-0

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Some key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, demonstrating minimum inhibitory concentrations (MICs) in the low microgram range .
  • Anticancer Properties : Studies have highlighted its cytotoxic effects on cancer cell lines, with some derivatives showing IC50 values comparable to established anticancer agents .

Antimicrobial Evaluation

A study conducted on derivatives related to this compound revealed promising antimicrobial activity. The most active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens. Additionally, these compounds demonstrated significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

Anticancer Activity

In vitro studies have shown that certain derivatives possess potent anticancer effects against various cell lines. For instance, one derivative displayed an IC50 value of 4.363 μM in colon cancer cells, indicating effective cytotoxicity compared to doxorubicin . Furthermore, the mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Neuroprotective Effects

The compound's ability to inhibit cholinesterases suggests potential applications in treating Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic neurotransmission and offer neuroprotective benefits .

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various derivatives, compound 7b was identified as the most effective against Staphylococcus species, showing a significant reduction in biofilm formation compared to controls. This highlights the potential for developing new treatments for antibiotic-resistant infections.

Case Study 2: Cancer Treatment

Another investigation focused on the anticancer properties of this compound derivatives revealed that modifications to the piperidine moiety could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the critical steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including (i) coupling of the 3,4-dimethoxyphenethylamine moiety with a piperidine-containing intermediate, (ii) amidation to form the acetamide backbone, and (iii) oxidation to stabilize the 2-oxo group. Key considerations include:
  • Temperature control : Maintaining 60–80°C during coupling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amidation .
  • Catalysts : Triethylamine or DMAP can accelerate coupling steps .
    Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., methoxy groups at 3,4-phenyl positions and piperidinyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities .
  • Differential Scanning Calorimetry (DSC) : Determines thermal stability and melting points, critical for storage .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Test interactions with acetylcholinesterase or kinases using fluorometric/colorimetric substrates .
  • Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to bioactive heterocycles .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize variables like solvent polarity, temperature, and catalyst loading .
  • Protecting groups : Temporarily block reactive sites (e.g., piperidine nitrogen) during coupling steps to prevent undesired side reactions .
  • Flow chemistry : Continuous reaction systems improve heat/mass transfer, reducing degradation .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Assay standardization : Compare protocols for cell density, serum concentration, and incubation time, which affect IC₅₀ values .
  • Solubility adjustments : Use DMSO/cosolvent systems to ensure consistent compound dissolution .
  • Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cyclooxygenase-2) .
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 metabolism .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with varying substituents on the piperidine ring (e.g., methyl, fluorine) to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the 3,4-dimethoxyphenyl group with catechol or halogenated analogs to test target selectivity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using Schrödinger’s Phase .

Q. What challenges arise in pharmacokinetic profiling, and how are they addressed?

  • Methodological Answer :
  • Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) .
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction, guiding dose adjustments .
  • Blood-brain barrier penetration : Predict via PAMPA-BBB assays or in situ perfusion models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.